Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate
Description
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate is an isoxazole derivative featuring a methyl ester at position 3 and a 3-bromo-4-methoxyphenyl substituent at position 5 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their stability and tunable electronic properties.
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-10-4-3-7(5-8(10)13)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
AOBZRUVLOOQWQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones and Hydroxylamine Derivatives
The initial step involves synthesizing the isoxazole ring through cyclization of α-haloketones with hydroxylamine derivatives. A typical route includes:
- Condensation of α-haloketones with hydroxylamine hydrochloride in the presence of base.
- Cyclization under reflux conditions, often in polar aprotic solvents such as acetonitrile or dimethylformamide.
α-Haloketone + Hydroxylamine hydrochloride → Isoxazole ring via cyclization
Functionalization of the Isoxazole Core
The substituted isoxazoles are then methylated at the nitrogen or oxygen atoms depending on the desired substitution pattern, often using diazomethane or methyl iodide under basic conditions.
Halogenation at the 3-Position
Bromination of Isoxazoles
The key step for obtaining the 3-bromo derivative involves electrophilic bromination of the isoxazole ring. The preferred method employs:
- N-Bromosuccinimide (NBS) as the brominating agent.
- Reaction conditions typically at 75°C in acetic acid or acetic anhydride to facilitate regioselective bromination.
| Parameter | Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetic acid (or acetic anhydride) |
| Temperature | 75°C |
| Reaction time | 40 minutes |
Purification
Post-reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane. The product is purified via column chromatography, typically using hexane/ethyl acetate mixtures.
Introduction of the 4-Methoxyphenyl Group
The phenyl substituent at the 4-position is introduced via Suzuki or similar cross-coupling reactions, or through nucleophilic aromatic substitution if suitable precursors are available.
Cross-Coupling Methodology
- Using palladium catalysis with boronic acids or esters bearing the 4-methoxyphenyl group.
- Reaction conditions involve base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide or toluene at elevated temperatures (~80°C).
Esterification at the 3-Position
The methyl ester is typically introduced by methylation of the carboxylic acid precursor or directly during the ring synthesis:
- Methylation using diazomethane in anhydrous ether.
- Alternatively, esterification with methyl iodide in the presence of a base such as potassium carbonate.
Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Hydroxylamine hydrochloride | Acetonitrile | Reflux | 4-6 hours | 70-85 |
| Bromination | NBS | Acetic acid | 75°C | 40 min | 86 |
| Phenyl substitution | Boronic acid derivatives | Toluene/DMF | 80°C | 12-24 hours | 60-75 |
| Methylation | Diazomethane | Ether | RT | 2 hours | 76 |
Data Tables and Reaction Schemes
Table 1. Summary of Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Isoxazole ring formation | Hydroxylamine + α-haloketone | Acetonitrile | Reflux | 4-6 hours | 70-85 |
| Bromination | NBS | Acetic acid | 75°C | 40 min | 86 |
| Phenyl substitution | Boronic acid | Toluene/DMF | 80°C | 12-24 hours | 60-75 |
| Esterification | Diazomethane | Ether | RT | 2 hours | 76 |
Reaction Scheme:
[Isoxazole precursor] --bromination--> 3-bromo-isoxazole derivative
[3-bromo-isoxazole] --coupling--> 5-(3-bromo-4-methoxyphenyl)isooxazole-3-carboxylate
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)
- Structural Difference : Bromine at the para position of the phenyl ring (vs. meta in the target compound).
- Biological Activity: Positional differences may alter binding affinity in enzyme inhibition (e.g., pyrophosphatase inhibitors, as seen in ).
- Synthesis : Similar routes involving cyclization or coupling reactions, but regioselectivity in bromination steps differs .
Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (CAS 199601-80-4)
- Structural Difference : Nitro group (electron-withdrawing) instead of bromine.
- Impact :
Substituent Type Variations
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 517870-16-5)
- Structural Difference : Fluorine (smaller, electronegative) replaces bromine.
- Electronic Effects: Fluorine’s inductive effect slightly deactivates the phenyl ring, contrasting with bromine’s polarizability .
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (10i)
- Structural Difference : Methyl group (electron-donating) instead of bromine.
- Impact: Steric Effects: The methyl group introduces minimal steric hindrance compared to bromine. Synthesis: Prepared via acetophenone derivatives and cyclization, differing from brominated analogs requiring halogenation steps .
Functional Group Modifications
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53)
- Structural Difference : Bromomethyl group at position 5 instead of bromophenyl.
- Impact :
- Reactivity : The bromomethyl group is prone to nucleophilic substitution (e.g., SN2 reactions), enabling derivatization, whereas bromophenyl groups are less reactive under similar conditions.
- Applications : Bromomethyl derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparative Data Table
| Compound Name | CAS Number | Substituent (Position) | Molecular Weight | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|
| Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate | Not Provided | 3-Br, 4-OMe (phenyl) | ~310.1* | Not Reported | High lipophilicity, halogen bonding |
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 517870-15-4 | 4-Br (phenyl) | 310.1 | Not Reported | Stronger electron-withdrawing effect |
| Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 517870-16-5 | 4-F (phenyl) | 221.2 | Not Reported | Lower molecular weight, higher solubility |
| Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (10i) | N/A | 3-Me (phenyl) | 232.1 | Not Reported | Electron-donating, minimal steric bulk |
*Calculated based on formula C₁₂H₁₀BrNO₃.
Biological Activity
Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate (CAS No. 745078-74-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C11H8BrNO3
- Molecular Weight : 282.09 g/mol
- IUPAC Name : this compound
- Structure : The compound features an isoxazole ring substituted with a bromo and methoxy group on the phenyl moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors through methods such as (3+2) cycloaddition reactions. These reactions often utilize catalysts like Cu(I) or Ru(II) to facilitate the formation of the isoxazole ring from nitrile oxides and alkynes.
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of isoxazole compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Properties : The compound's structural characteristics allow it to modulate inflammatory pathways, potentially serving as a lead for developing anti-inflammatory agents.
- Enzyme Inhibition : The isoxazole ring can interact with specific enzymes, influencing their activity. For example, it may act as an inhibitor for enzymes involved in cancer progression or inflammatory responses .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human neuroblastoma cells (SH-SY5Y). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent activity compared to control compounds .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | Structure | Moderate anticancer activity | 20 |
| Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate | Structure | Low anti-inflammatory activity | 50 |
This table illustrates that while similar compounds exhibit biological activities, this compound demonstrates superior potency in certain assays.
Q & A
Q. What synthetic routes are commonly employed for Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate, and how are reaction conditions optimized?
Isoxazole derivatives are typically synthesized via cyclocondensation of hydroxylamine with β-diketones or through 1,3-dipolar cycloaddition reactions. For example, ethyl-substituted isoxazole carboxylates are synthesized using Corey-Bakshi-Shibata reductions or esterification reactions under controlled conditions (e.g., anhydrous solvents, catalytic acids) . Key parameters include temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of brominated aryl precursors. Yield optimization often involves iterative purification via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and packing motifs. For example, isoxazole derivatives often exhibit planar heterocyclic rings with dihedral angles <10° relative to aryl substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀BrNO₄: calc. 326.98, obs. 326.97) .
Q. What safety protocols are essential for handling this compound?
- Storage : Protect from light and moisture; store in airtight containers at 2–8°C .
- Hazard mitigation : Use PPE (gloves, goggles), avoid inhalation of dust (P260/P261 codes), and work in fume hoods. In case of skin contact, wash immediately with water (P305+P351+P338) .
- Disposal : Follow institutional guidelines for halogenated organic waste (P501) .
Advanced Research Questions
Q. How do the bromo and methoxy substituents influence the compound’s electronic properties and reactivity?
- The bromo group enhances electrophilic aromatic substitution (e.g., Suzuki couplings) but may sterically hinder nucleophilic attacks at the isoxazole ring.
- The methoxy group acts as an electron-donating group, increasing electron density at the para position, which can direct regioselectivity in cross-coupling reactions .
- Computational studies (DFT) predict reduced HOMO-LUMO gaps (~4.5 eV) compared to non-brominated analogs, suggesting enhanced charge-transfer potential .
Q. What challenges arise in crystallizing this compound, and how can refinement software address them?
- Crystallization issues : Bulky substituents (bromo, methoxy) may disrupt crystal packing, leading to twinning or low-resolution data. Co-crystallization with compatible solvents (e.g., DMSO) improves lattice stability .
- Refinement : SHELX programs (e.g., SHELXL) are used for structure solution, leveraging high-resolution data (R factor <0.05) and anisotropic displacement parameters. For twinned crystals, twin-law matrices (e.g., BASF) refine overlapping reflections .
Q. Are there contradictions in reported biological activities of structurally similar isoxazole derivatives, and how can these be resolved?
- Antimicrobial vs. Anticancer activity : Some studies report EC₅₀ values <10 μM for bacterial inhibition, while others highlight cytotoxicity in cancer cells (IC₅₀ ~20 μM). Discrepancies may arise from assay conditions (e.g., nutrient media affecting solubility) .
- Resolution strategies : Standardize bioassays (e.g., CLSI guidelines), control for metabolic interference (e.g., liver microsome stability tests), and validate via orthogonal methods (e.g., SPR binding assays) .
Methodological Considerations
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Catalyst screening : Pd(PPh₃)₄ for cross-couplings (e.g., Buchwald-Hartwig aminations) improves yields to >75% .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and minimizes byproducts .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
